15-epi-Prostacyclin Sodium Salt
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Overview
Description
15-epi-Prostacyclin Sodium Salt is a synthetic analogue of prostacyclin, a potent vasodilator and inhibitor of platelet aggregationIt is primarily released by the vascular endothelial cells of blood vessels and plays a crucial role in cardiovascular health by preventing blood clot formation and promoting blood flow .
Preparation Methods
The synthesis of 15-epi-Prostacyclin Sodium Salt involves several steps, starting from the precursor arachidonic acid. The process typically includes the following steps:
Oxidation: Arachidonic acid is oxidized to form prostaglandin endoperoxides.
Cyclization: The endoperoxides undergo cyclization to form prostacyclin.
Epimerization: The prostacyclin is then epimerized to form 15-epi-Prostacyclin.
Salt Formation: Finally, the compound is converted to its sodium salt form for increased stability and solubility
Industrial production methods often involve optimizing these steps to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts.
Chemical Reactions Analysis
15-epi-Prostacyclin Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can modify its functional groups to create new analogues with potentially different biological activities
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
15-epi-Prostacyclin Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandins.
Biology: Researchers use it to investigate the biological pathways and mechanisms of prostacyclin and its analogues.
Medicine: It is studied for its potential therapeutic effects in treating cardiovascular diseases, pulmonary hypertension, and other conditions related to blood flow and clotting
Mechanism of Action
15-epi-Prostacyclin Sodium Salt exerts its effects primarily through its interaction with prostacyclin receptors on the surface of vascular endothelial cells and platelets. Upon binding to these receptors, it activates adenylate cyclase, leading to an increase in cyclic AMP levels. This results in vasodilation and inhibition of platelet aggregation, thereby promoting blood flow and preventing clot formation .
Comparison with Similar Compounds
15-epi-Prostacyclin Sodium Salt is unique compared to other prostacyclin analogues due to its specific structural modifications, which confer increased stability and potency. Similar compounds include:
Epoprostenol: Another prostacyclin analogue used in the treatment of pulmonary hypertension.
Iloprost: A synthetic analogue with similar vasodilatory and antiplatelet effects.
Treprostinil: A prostacyclin analogue with a longer half-life and improved stability
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications.
Properties
Molecular Formula |
C20H31NaO5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16-,17-,18-,19+;/m1./s1 |
InChI Key |
LMHIPJMTZHDKEW-MYQOGOCISA-M |
Isomeric SMILES |
CCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] |
Origin of Product |
United States |
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